1-(2-tert-butoxyethyl)-1H-pyrazol-4-amine
Overview
Description
1-(2-tert-butoxyethyl)-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a tert-butoxyethyl group and an amine group
Scientific Research Applications
1-(2-tert-butoxyethyl)-1H-pyrazol-4-amine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-tert-butoxyethyl)-1H-pyrazol-4-amine typically involves the alkylation of a pyrazole derivative with a tert-butoxyethyl halide. The reaction is usually carried out in the presence of a strong base such as potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and an appropriate solvent like dimethyl sulfoxide (DMSO) to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxyethyl group into the pyrazole ring, offering a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(2-tert-butoxyethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide (TBHP) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the tert-butoxyethyl group, using reagents like potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a catalyst like bismuth (III) oxide.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Potassium tert-butoxide in DMSO.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Mechanism of Action
The mechanism of action of 1-(2-tert-butoxyethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The tert-butoxyethyl group may enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
1-(2-tert-butoxyethyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butoxyethyl group enhances its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxy]ethyl]pyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-9(2,3)13-5-4-12-7-8(10)6-11-12/h6-7H,4-5,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPMAPTZSSHZLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCN1C=C(C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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